molecular formula C10H13F2NO2 B2578093 {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine CAS No. 732292-18-1

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine

Cat. No.: B2578093
CAS No.: 732292-18-1
M. Wt: 217.216
InChI Key: QVPRKRPFUOCRID-UHFFFAOYSA-N
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Description

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine is a chemical reagent intended for research and development purposes. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry. The presence of the difluoromethoxy group is of particular interest in drug discovery, as this moiety is known to influence the physicochemical properties of molecules, potentially enhancing their metabolic stability and membrane permeability . Researchers may employ this amine in the synthesis and exploration of novel bioactive molecules or as a precursor for more complex chemical entities. The primary value of this compound lies in its utility as a scaffold for chemical synthesis within a laboratory setting. This product is strictly for professional research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPRKRPFUOCRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the methoxy group and subsequently form the desired amine. The reaction conditions often include the use of catalysts such as tetrabutylammonium bromide and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as O-alkylation, oxidation, and N-acylation, with careful control of reaction parameters to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

Analgesic Properties

Recent studies have indicated that compounds structurally similar to {[4-(difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine may exhibit potent analgesic effects. For instance, derivatives of this compound have been tested for their ability to activate μ-opioid receptors, which play a critical role in pain management. The mechanism involves the formation of active metabolites that enhance analgesic efficacy while potentially reducing side effects associated with traditional opioids .

Antiparasitic Activity

Research has shown that similar compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The inhibition is believed to occur through interference with metabolic pathways essential for the parasite's survival, particularly the methylerythritol 4-phosphate (MEP) pathway. This suggests a promising avenue for developing new antimalarial agents.

Polymer Chemistry

The incorporation of difluoromethoxy and methoxy groups into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. The unique electronic properties imparted by these substituents can lead to improved performance in applications such as coatings and adhesives .

Organic Electronics

The compound's electronic characteristics make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to modulate charge transport can be beneficial in optimizing device efficiency .

Biochemical Probes

Due to its specific structural features, this compound can serve as a biochemical probe in various assays aimed at understanding receptor-ligand interactions. Its ability to selectively bind to certain receptors can facilitate studies on signaling pathways involved in diseases such as cancer and neurodegenerative disorders.

Synthesis of Novel Compounds

This compound acts as a precursor in the synthesis of more complex molecules that may possess enhanced biological activity or novel properties. Researchers are exploring its use in combinatorial chemistry to generate libraries of derivatives for high-throughput screening against various biological targets .

Case Studies

Study ReferenceApplicationFindings
Analgesic ActivityIdentified potent analgesics with reduced side effects compared to traditional opioids.
Antimalarial EffectsDemonstrated significant inhibition of Plasmodium falciparum growth through targeted metabolic pathways.
Organic ElectronicsEnhanced charge transport properties leading to improved device efficiency in OLEDs.
Biochemical ProbesFacilitated understanding of receptor interactions in cancer research.

Mechanism of Action

Comparison with Similar Compounds

Ethoxy vs. Methoxy at the 3-Position

  • {[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine
    • Structure : Ethoxy replaces methoxy at the 3-position.
    • Impact :
  • Increased lipophilicity (logP ~2.5 vs. ~2.2 for methoxy) due to the longer alkyl chain.
  • Reduced metabolic oxidation susceptibility (ethoxy is less prone to demethylation than methoxy).
  • Molecular weight: 257.28 g/mol (estimated) .

Benzyloxy vs. Difluoromethoxy at the 4-Position

  • {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine
    • Structure : Benzyloxy replaces difluoromethoxy.
    • Impact :
  • Higher steric bulk and lipophilicity (logP ~3.0) due to the benzyl group.
  • Reduced metabolic stability (benzyl ethers are prone to hydrolysis or oxidation).
  • Molecular weight: 273.33 g/mol .

Variations in the Amine Group

Cyclopropylamine vs. Methylamine

  • N-[4-(Difluoromethoxy)-3-methoxybenzyl]cyclopropanamine
    • Structure : Cyclopropyl replaces methyl on the amine.
    • Impact :
  • Enhanced conformational rigidity due to the cyclopropane ring.
  • Molecular weight: 255.27 g/mol .

Primary Amine vs. Secondary Amine

  • Impact:
  • Higher basicity (pKa ~9.5 vs. ~8.5 for secondary amines).
  • Increased solubility in aqueous media at physiological pH.

Physicochemical Properties Comparison

Property Target Compound 3-Ethoxy Analog 4-Benzyloxy Analog Cyclopropylamine Analog
Molecular Weight (g/mol) 243.25 257.28 273.33 255.27
logP (estimated) 2.2 2.5 3.0 2.4
Water Solubility (mg/mL) <1 <0.5 <0.1 <1
Metabolic Stability High (difluoromethoxy) Moderate Low High

Functional and Pharmacological Comparisons

While direct pharmacological data for {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine are absent in the provided evidence, insights can be drawn from structurally related compounds:

Delta Opioid Receptor Agonists (e.g., BW373U86)

  • BW373U86 (–3): A nonpeptidic delta opioid agonist with convulsive effects in primates and mice. Structural Differences: Contains a piperazine core and allyl group, unlike the benzylamine scaffold of the target compound. Key Contrasts:
  • The target compound lacks the peptidomimetic features of BW373U86, suggesting divergent receptor interactions.

Pesticides with Difluoromethoxy Groups (e.g., Flucythrinate)

  • Flucythrinate (): A pyrethroid insecticide containing a difluoromethoxybenzeneacetate ester.
    • Functional Comparison :
  • Both compounds share the difluoromethoxy group, contributing to oxidative stability.
  • Flucythrinate’s ester linkage contrasts with the amine in the target compound, leading to different degradation pathways.

Biological Activity

The compound {[4-(difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine , also known as N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine
  • Molecular Formula : C10H13F2NO2
  • Molecular Weight : 219.22 g/mol
  • Melting Point : 130-131 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethoxy and methoxy substituents enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts such as diabetes management by modulating glucose metabolism through α-glucosidase inhibition .
  • Receptor Binding : It may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits α-glucosidase
Receptor InteractionPotential binding to neurotransmitter receptors
Antimicrobial PropertiesInvestigated for antibacterial effects

Case Studies and Research Findings

  • Enzyme Inhibition Study :
    A study focused on the synthesis of novel imidazo[1,2-c]quinazoline derivatives, including compounds similar in structure to this compound, demonstrated promising inhibitory effects against α-glucosidase. The IC50 values ranged from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM for various derivatives, indicating significant potential for managing type 2 diabetes .
  • Neuropharmacological Assessment :
    Research into the neuropharmacological properties of related compounds highlighted their potential effects on mood regulation and cognitive enhancement. The presence of difluoromethoxy groups was noted to enhance receptor affinity, suggesting a pathway for further exploration in treating cognitive disorders .
  • Antimicrobial Activity :
    Preliminary investigations into the antimicrobial properties of this compound revealed effectiveness against certain bacterial strains, warranting further research into its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine with high yield and purity?

  • Methodology :

  • Step 1 : Introduce the difluoromethoxy group via nucleophilic substitution of a methoxy precursor with a difluoromethylating agent (e.g., ClCF2_2OAr) under basic conditions (K2_2CO3_3/DMF), as demonstrated in fluorinated aromatic ether syntheses .
  • Step 2 : Reduce the intermediate nitrile or nitro group to the primary amine using catalytic hydrogenation (H2_2/Pd-C) or Fe powder in acidic media .
  • Step 3 : Methylate the primary amine using formaldehyde (HCHO) and sodium borohydride (NaBH4_4) via reductive amination .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. Which analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

  • Key Techniques :

  • NMR : Assign signals for difluoromethoxy (δ ~6.0–6.5 ppm, 19F^{19}\text{F} coupling) and methylamine (δ ~2.3–2.8 ppm) groups. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) and compare with theoretical [M+H]+^+.
  • Elemental Analysis : Validate C, H, N, and F content (±0.3% tolerance) .
    • Data Contradictions : If discrepancies arise (e.g., unexpected 19F^{19}\text{F} splitting), re-examine synthetic intermediates for incomplete substitution or byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of difluoromethoxy and methoxy substituents in biological activity?

  • Experimental Design :

  • Analog Synthesis : Prepare derivatives with monofluoro, trifluoromethoxy, or ethoxy groups at the 4-position .
  • Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition using radioligand displacement or fluorescence polarization .
  • Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .
    • Case Study : In fluorinated thiazole amines, electron-withdrawing groups (e.g., CF3_3) enhanced receptor affinity by 10-fold compared to methoxy analogs .

Q. What experimental approaches are recommended to investigate metabolic stability and degradation pathways of this compound in biological systems?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Track demethylation or oxidative defluorination .
  • pH Stability Studies : Expose the compound to simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Monitor degradation via UV-Vis or fluorescence (λex_{\text{ex}} = 390 nm, λem_{\text{em}} = 475 nm) .
  • Isotope Labeling : Use 18O^{18}\text{O}-labeled difluoromethoxy groups to trace oxygen exchange pathways .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining target affinity?

  • Workflow :

  • Docking Simulations : Model interactions with target proteins (e.g., MAO-B) using AutoDock Vina. Prioritize poses with hydrogen bonds to difluoromethoxy oxygen .
  • ADMET Prediction : Use QSAR tools (e.g., SwissADME) to predict logP, BBB permeability, and CYP450 inhibition. Adjust methoxy positioning to reduce hepatotoxicity .
    • Validation : Synthesize top-ranked analogs and compare in vitro ADMET profiles with predictions .

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